(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
®-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[34]octane-8-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or halides.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its spirocyclic structure may provide insights into the binding affinities and selectivities of potential drug candidates.
Medicine
In medicine, ®-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid has potential applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable scaffold for designing drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enable the development of new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of ®-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for precise binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid
- (S)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid
- 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid
Uniqueness
The uniqueness of ®-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid lies in its specific stereochemistry and spirocyclic structure. This configuration provides distinct binding properties and reactivity compared to its analogs, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H19NO5 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(8R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-12(7-13)8(9(14)15)4-5-17-12/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
SLVMNOXQVAOPNU-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)[C@@H](CCO2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)C(=O)O |
Origin of Product |
United States |
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